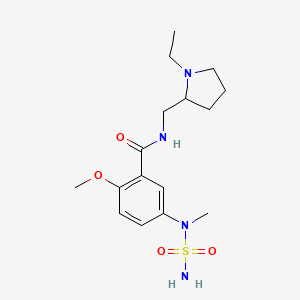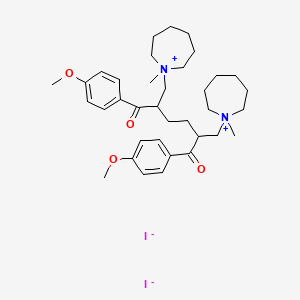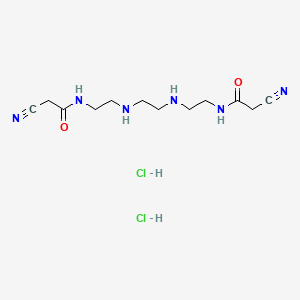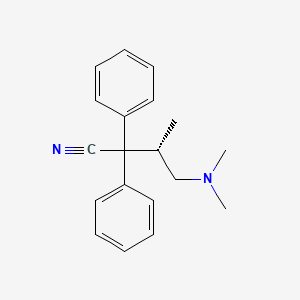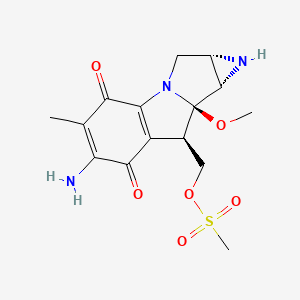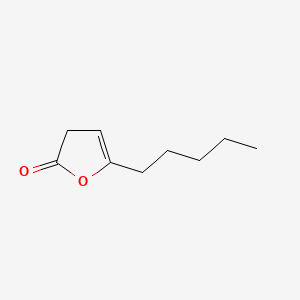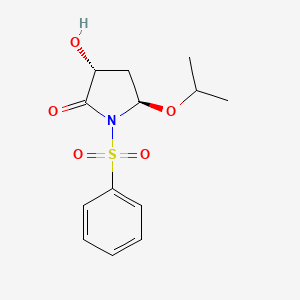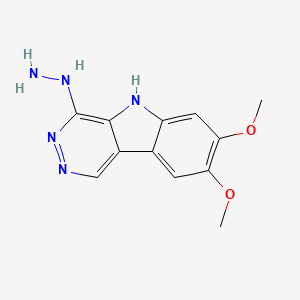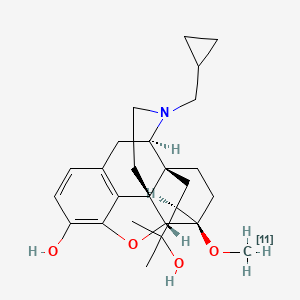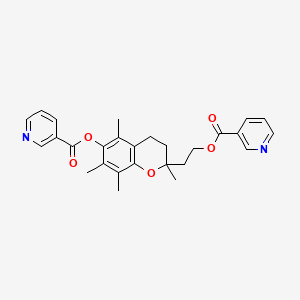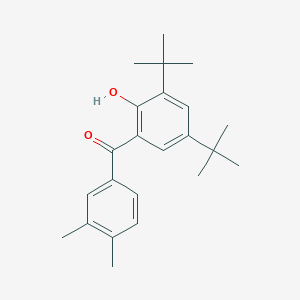
3,5-Di-tert-butyl-2-hydroxy-(3',4'-dimethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone is an organic compound known for its unique structural properties and applications. It is a derivative of benzophenone, featuring tert-butyl groups and hydroxyl functionalities that contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone typically involves the alkylation of a benzophenone derivative. One common method includes the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with appropriate alkylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps, including recrystallization and chromatography, to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzophenones, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone involves its ability to interact with free radicals and reactive oxygen species. The hydroxyl group plays a crucial role in scavenging free radicals, thereby preventing oxidative damage to cells and tissues . The compound’s molecular targets include enzymes and proteins involved in oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of a ketone.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group, offering different reactivity and applications.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: A more complex structure with multiple benzyl groups.
Uniqueness
3,5-Di-tert-butyl-2-hydroxy-(3’,4’-dimethyl)benzophenone is unique due to its specific combination of tert-butyl groups and hydroxyl functionalities, which confer distinct chemical and physical properties. Its ability to act as an antioxidant and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
252961-15-2 |
|---|---|
Fórmula molecular |
C23H30O2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-2-hydroxyphenyl)-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C23H30O2/c1-14-9-10-16(11-15(14)2)20(24)18-12-17(22(3,4)5)13-19(21(18)25)23(6,7)8/h9-13,25H,1-8H3 |
Clave InChI |
VYPCWUXEKHUHPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


